molecular formula C17H23NO4 B1383190 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate CAS No. 1417546-03-2

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B1383190
CAS No.: 1417546-03-2
M. Wt: 305.4 g/mol
InChI Key: TWCZILLIFSAHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of tert-butyl, methyl, and phenyl groups attached to the pyrrolidine ring makes it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the tert-butyl, methyl, and phenyl groups can be achieved through various organic reactions such as alkylation, acylation, and Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate finds applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme activity, or influencing signal transduction pathways.

Comparison with Similar Compounds

1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific structural features. Similar compounds include:

  • 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound differs by having an oxo group instead of a phenyl group.

  • 1-tert-butyl 3-methyl (3S)-1,3-piperazinedicarboxylate: This compound has a piperazine ring instead of a pyrrolidine ring.

These compounds share similarities in their core structures but differ in functional groups and ring systems, leading to different chemical properties and applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZILLIFSAHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417546-03-2
Record name 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.